2-Methoxyethyl vinyl ether
Overview
Description
2-Methoxyethyl vinyl ether is an organic compound with the chemical formula C5H10O2. It is a colorless liquid with low volatility and is soluble in water and many organic solvents such as alcohols, ethers, and ketones . This compound is widely used in chemical synthesis, surface coatings, paints, plastics, rubber, textiles, and adhesives .
Mechanism of Action
Target of Action
2-Methoxyethyl vinyl ether (MVE) is an organic compound that primarily targets chemical synthesis, surface coatings, paints, plastics, rubber, textiles, and adhesives . It serves as a significant organic solvent, enhancing reaction efficiency and product quality .
Mode of Action
MVE interacts with its targets through chemical reactions. For instance, it can be synthesized through the esterification reaction of ethylene glycol and methyl acrylate (or methyl methacrylate) . This reaction requires the presence of a catalyst, with sulfuric acid and phosphoric acid being commonly used .
Biochemical Pathways
It’s known that mve is involved in the synthesis of various materials, such as surface coatings, paints, and plastics . It’s also used in the production of block copolymers via living cationic polymerization .
Pharmacokinetics
It’s known that mve is a volatile liquid that can dissolve in water and many organic solvents, such as alcohols, ethers, and ketones . This suggests that MVE may have good bioavailability due to its solubility.
Result of Action
The molecular and cellular effects of MVE’s action largely depend on its application. For instance, in the field of material science, MVE contributes to the production of various materials with desired properties . In the context of polymer science, MVE can help produce block copolymers with unique physical gelation properties .
Action Environment
The action, efficacy, and stability of MVE can be influenced by environmental factors. For instance, the reaction rate of MVE can be accelerated by reducing the concentration of tetrahydrofuran (THF) to very low levels . Additionally, MVE should be stored at 2-8°C in a sealed, dry environment to maintain its stability . Safety measures should be taken to avoid direct skin and eye contact, inhalation of its vapor, and contact with fire sources and oxidants .
Biochemical Analysis
Biochemical Properties
It is known that MVE is widely used in chemical synthesis, surface coatings, paints, plastics, rubber, textiles, and adhesives . As an important organic solvent, it can be used to improve reaction efficiency and product quality .
Cellular Effects
One study found that fibroblasts were sufficiently sensitive to identify crystalline/non-crystalline regions existing beneath the surface MVE layer .
Molecular Mechanism
It is known that MVE can be synthesized through the esterification reaction of ethylene glycol and methyl acrylate (or methyl methacrylate) . The reaction requires the presence of a catalyst, commonly sulfuric acid or phosphoric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, random and block copolymers of 2-Methoxyethyl vinyl ether and 2-ethoxyethyl vinyl ether were synthesized within 180 seconds via IBVE-HCl/SnCl4 initiating system in the presence of THF in a microflow system .
Preparation Methods
2-Methoxyethyl vinyl ether can be synthesized through the esterification reaction of ethylene glycol and methyl acrylate (or methyl methacrylate) in the presence of a catalyst . Common catalysts used in this reaction include sulfuric acid and phosphoric acid . Another method involves the reaction of 2-methoxyethanol with acetylene . The reaction conditions typically require controlled temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Methoxyethyl vinyl ether undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form random and block copolymers with other vinyl ethers.
Oxidation: It can be oxidized to form corresponding aldehydes or acids under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include initiators like IBVE-HCl/SnCl4 for polymerization and oxidizing agents for oxidation reactions . The major products formed from these reactions include various copolymers and oxidized derivatives .
Scientific Research Applications
2-Methoxyethyl vinyl ether has several scientific research applications:
Polymer Science: It is used in the synthesis of stimuli-responsive copolymers that show sensitive responses to environmental changes like light, pH, temperature, and solvent.
Surface Coatings: It is used in the formulation of surface coatings and paints to improve reaction efficiency and product quality.
Adhesives: It is utilized in the production of adhesives for various industrial applications.
Comparison with Similar Compounds
2-Methoxyethyl vinyl ether can be compared with other similar compounds such as 2-ethoxyethyl vinyl ether and ethylene glycol methyl vinyl ether . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 2-ethoxyethyl vinyl ether is used in similar polymerization reactions but may have different phase separation temperatures and sensitivity to environmental changes .
Similar Compounds
- 2-Ethoxyethyl vinyl ether
- Ethylene glycol methyl vinyl ether
This compound stands out due to its unique combination of solubility, reactivity, and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-ethenoxy-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-7-5-4-6-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPMXGRNUXGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29695-83-8, 50856-25-2 | |
Record name | Ethene, (2-methoxyethoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29695-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-methoxy- | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=50856-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30168086 | |
Record name | 1-Methoxy-2-vinyloxyethane | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] | |
Record name | 1-Methoxy-2-vinyloxyethane | |
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Boiling Point |
108.8 °C @ 760 MM HG | |
Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |
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Flash Point |
64 °F OC. | |
Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
IN WATER: 8.8 G/100 ML | |
Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |
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Density |
0.897 @ 20 °C/20 °C | |
Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |
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Vapor Density |
3.52 (AIR= 1) | |
Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |
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Vapor Pressure |
18.0 [mmHg], 18 MM HG @ 20 °C | |
Record name | 1-Methoxy-2-vinyloxyethane | |
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Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Color/Form |
LIQUID | |
CAS No. |
1663-35-0 | |
Record name | (2-Methoxyethoxy)ethene | |
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Record name | 1-Methoxy-2-vinyloxyethane | |
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Record name | 2-Methoxyethyl vinyl ether | |
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Record name | 1-Methoxy-2-vinyloxyethane | |
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Record name | (2-methoxyethoxy)ethene | |
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Record name | 2-METHOXYETHYL VINYL ETHER | |
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Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |
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Melting Point |
-83 °C | |
Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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